molecular formula C8H16O5 B608003 Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate CAS No. 457897-73-3

Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate

Cat. No. B608003
M. Wt: 192.21
InChI Key: ZWFWEUBKPURUHJ-UHFFFAOYSA-N
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Description

“Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate” is a chemical compound with the linear formula C8H16O5 . It is also known as “Hydroxy-PEG2-C2-methyl ester” or "Hydroxy-PEG2-methyl ester" .


Molecular Structure Analysis

The molecular formula of “Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate” is C8H16O5 . It has an average mass of 192.210 Da and a monoisotopic mass of 192.099777 Da .


Physical And Chemical Properties Analysis

“Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate” has a density of 1.1±0.1 g/cm3, a boiling point of 286.0±20.0 °C at 760 mmHg, and a flash point of 107.9±15.3 °C . It has 5 H bond acceptors, 1 H bond donor, and 9 freely rotating bonds .

Scientific Research Applications

Chromatographic Analysis

Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate has been analyzed using size-exclusion chromatography, specifically through a method developed for its rapid determination. This method employs an Aminex HPX-87 H ion exclusive column and sulfuric acid solution, proving effective in detecting low molecular weight PEG derivatives (Shi Li-qi, 2015).

Catalysis in Chemical Synthesis

It has been utilized as a component in the methoxycarbonylation of ethene, an important reaction for producing methyl propanoate. This process employs a palladium-based catalyst, highlighting its role in industrial chemical synthesis (W. Clegg et al., 1999).

Gas Chromatographic Analysis

In gas chromatographic analyses, methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate has been identified as an artifact during saponification and methylation processes. This discovery is crucial in analytical chemistry, particularly in the study of triterpene cinnamate mixtures (F. Warnaar, 1976).

Polymer Chemistry

This compound plays a role in the synthesis of various polymers and copolymers. For instance, it's been used in the preparation of β-Keto Ester Acetals, which are important intermediates in polymer chemistry (D. J. Collins et al., 1990).

Baeyer-Villiger Monooxygenase Reactions

In biochemical applications, methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate is involved in Baeyer-Villiger monooxygenase reactions. These enzymes use it to produce methyl propanoate, which is a significant precursor for polymethyl methacrylates (Hugo L van Beek et al., 2014).

Ligand Synthesis

It has been used in synthesizing new bifunctional cyclen-based ligands. These ligands have potential applications in medicinal chemistry and imaging (P. Řezanka et al., 2008).

Macromolecular Chemistry

The compound is significant in the synthesis of macromolecules with specific functionalities. For example, its role in the methoxycarbonylation of ethene to produce methyl propanoate has been studied, exploring the influence of macromolecular architecture on chemical reactions (N. Vautravers, D. Cole-Hamilton, 2009).

Atmospheric Chemistry

In atmospheric chemistry, research on the degradation of similar ethers provides insights into the reactivity and environmental impact of these compounds. Studies on the degradation of related ethers help understand the atmospheric behavior of methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate (Inmaculada Aranda et al., 2021).

Ionophore Synthesis

It has been employed in the synthesis of carboxylic ionophores, which are important in the selective transport of ions across biological membranes. This has implications in biochemistry and pharmacology (Noriko Chikaraishi-Kasuga et al., 1997).

properties

IUPAC Name

methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5/c1-11-8(10)2-4-12-6-7-13-5-3-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFWEUBKPURUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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